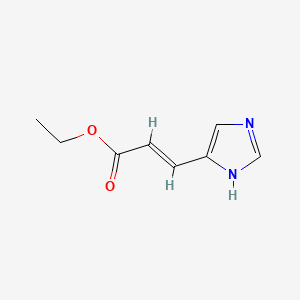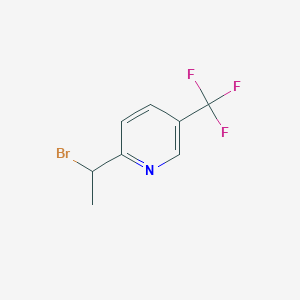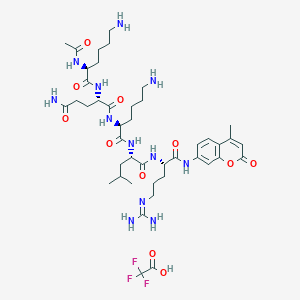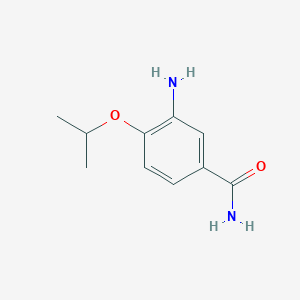
7-Hydroxyquinoline-8-carboxylic acid
概要
説明
7-Hydroxyquinoline-8-carboxylic acid, also known as 8-Hydroxy-7-quinolinecarboxylic acid, is a compound with the molecular formula C10H7NO3 . It possesses dual intramolecular hydrogen bonds and undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various synthetic strategies have been reported in the literature for the construction of this scaffold . For example, the compound can be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .Molecular Structure Analysis
The molecular structure of 7-Hydroxyquinoline-8-carboxylic acid consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The average mass of the compound is 189.167 Da and the monoisotopic mass is 189.042587 Da .Chemical Reactions Analysis
7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission . This process is cooperative, as evidenced by chemically blocking either proton donating site .科学的研究の応用
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 7-Hydroxyquinoline-8-carboxylic acid, exhibit a wide range of biological activities, including antimicrobial effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Anticancer Agents
8-Hydroxyquinoline derivatives have been studied for their anticancer properties . They have shown potential in the development of drugs against numerous diseases, including cancer .
Antifungal Agents
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, including as antifungal agents .
Neuroprotection
The bis-lipoyl derivative (LA-HQ-LA, 7) and the glutathione derivative (GS (HQ)H, 8), endowed with an 8-HQ group, exhibited pronounced chelating, antioxidant, and neuroprotective effects . They could protect SHSY-5Y human neuroblastoma cells against H2O2- and 6-OHDA-induced damage .
Inhibitors of 2OG-dependent Enzymes
8-Hydroxyquinoline derivatives have been found to act as inhibitors of 2OG-dependent enzymes .
Chelators of Metalloproteins
These compounds have also been used as chelators of metalloproteins .
Anti-HIV Agents
8-Hydroxyquinoline derivatives have shown potential as anti-HIV agents .
Optical Switches in Nonlinear Optics
Halogen substituted quinoline derivatives, such as 7-Hydroxyquinoline-8-carboxylic acid, have broad applications such as optical switches in nonlinear optics .
作用機序
Target of Action
7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The biosynthesis of 7-Hydroxyquinoline-8-carboxylic acid proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of 7-Hydroxyquinoline-8-carboxylic acid, although further studies are needed to confirm this.
Result of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Action Environment
The action of 7-Hydroxyquinoline-8-carboxylic acid can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .
将来の方向性
8-Hydroxyquinoline derivatives, including 7-Hydroxyquinoline-8-carboxylic acid, have a broad-ranging pharmacological potential . They possess a rich diversity of biological properties and can be used to develop potent lead compounds with good efficacy and low toxicity . Future research will likely continue to explore the synthesis of these compounds and their potential therapeutic applications .
特性
IUPAC Name |
7-hydroxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGQULJYVNAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyquinoline-8-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)




![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)


![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)




